N-(3-Fluoro-4-methoxyphenyl)acetamide
Overview
Description
N-(3-Fluoro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Hydrogenation for Green Synthesis
N-(3-Amino-4-methoxyphenyl)acetamide serves as an important intermediate for the production of azo disperse dyes. A study highlighted the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, demonstrating an environmentally friendly synthesis approach with high selectivity and stability (Zhang Qun-feng, 2008).
Radioligands for Peripheral Benzodiazepine Receptor
Research has developed potent radioligands, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, targeting the peripheral benzodiazepine receptors (PBR). These compounds, explored for their binding sites in rat brains, are instrumental in studying brain disorders and developing diagnostic tools (Ming-Rong Zhang et al., 2003).
Synthesis of Novel Compounds
A study on the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides used 3-fluoro-4-cyanophenol as a primary compound, expanding the chemical repertoire for further pharmaceutical research (Yang Man-li, 2008).
Inhibitors for Protein Tyrosine Phosphatase 1B
The design and synthesis of 2-(4-methoxyphenyl) ethyl] acetamide derivatives have demonstrated significant PTP1B inhibitory activity. These studies correlate well with docking studies, offering insights into antidiabetic activity in vivo (A. Saxena et al., 2009).
Pharmacological Potentials
N-acetyldopamine derivatives from traditional Chinese medicine sources have been explored for treating various conditions, showing the therapeutic potential of acetamide derivatives in traditional and modern medicine applications (Lu Yang et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFVYVOCDNNSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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